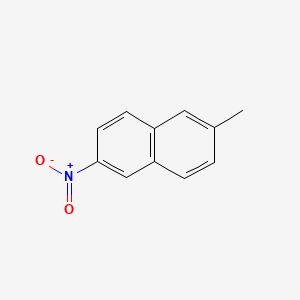

2-Methyl-6-nitronaphthalene

CAS No.: 54357-08-3

Cat. No.: VC18439040

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54357-08-3 |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 2-methyl-6-nitronaphthalene |

| Standard InChI | InChI=1S/C11H9NO2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7H,1H3 |

| Standard InChI Key | STVPPZVCZQZHLW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Methyl-6-nitronaphthalene consists of a naphthalene backbone—a fused bicyclic aromatic hydrocarbon—with a methyl (-CH₃) group at the 2-position and a nitro (-NO₂) group at the 6-position (Figure 1). This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions. The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing further electrophilic substitutions to specific positions, while the methyl group contributes to hydrophobic interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 54357-08-3 |

| Molecular Formula | |

| Molecular Weight | 187.195 g/mol |

| Density | 1.234 g/cm³ |

| Boiling Point | 335.1°C (760 mmHg) |

| Flash Point | 163.2°C |

| Exact Mass | 187.063 g/mol |

| Polar Surface Area (PSA) | 45.82 Ų |

| LogP (Partition Coefficient) | 3.58 |

The compound’s high boiling point and density reflect strong intermolecular van der Waals forces and dipole-dipole interactions from the nitro group. Its LogP value of 3.58 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water .

Synthesis and Optimization Strategies

Nitration of Methyl-Substituted Naphthalenes

The primary route to 2-methyl-6-nitronaphthalene involves nitrating 2-methylnaphthalene. Traditional methods use mixed acids (HNO₃/H₂SO₄), but recent advancements employ fuming nitric acid (95%) with zeolite catalysts (e.g., modified ZSM-5) under mild conditions (25–40°C, atmospheric pressure) . This approach minimizes waste acid generation and improves regioselectivity, achieving yields up to 94% .

Table 2: Comparative Synthesis Methods

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| Fuming HNO₃ | ZSM-5 Zeolite | 25°C | 94% |

| Mixed Acid (H₂SO₄/HNO₃) | None | 50°C | 84% |

| Friedel-Crafts Alkylation | AlCl₃ | 0°C | 78% |

Mechanistic Insights

Nitration proceeds via electrophilic aromatic substitution, where the nitronium ion () attacks the electron-rich aromatic ring. The methyl group’s ortho/para-directing effect and steric hindrance at the 1-position favor nitration at the 6-position. Computational studies suggest that zeolite catalysts stabilize transition states, enhancing regioselectivity and reducing byproducts like 1-methyl-5-nitronaphthalene .

Industrial Applications and Derivatives

Intermediate in Organic Synthesis

2-Methyl-6-nitronaphthalene is a key precursor in synthesizing:

-

Dyes and Pigments: Reduction of the nitro group yields amino derivatives, which undergo diazotization and coupling reactions to form azo dyes .

-

Pharmaceuticals: Catalytic hydrogenation produces 2-methyl-6-aminonaphthalene, a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) .

-

Agrochemicals: Functionalization with sulfonyl groups generates herbicides and insecticides .

Challenges in Scalability

Industrial adoption is limited by:

-

Regioselectivity Issues: Competing nitration at the 1- and 8-positions reduces process efficiency.

-

Catalyst Deactivation: Zeolite pores may clog with byproducts, necessitating frequent regeneration .

-

Waste Management: Residual nitric acid requires neutralization, increasing production costs .

Recent Advances and Future Directions

Catalytic Innovations

De et al. (2013) demonstrated asymmetric catalysis using chiral phosphoric acids to enantioselectively functionalize 2-methyl-6-nitronaphthalene, enabling access to chiral amine derivatives . Similarly, Bianchi et al. (2005) optimized solvent-free nitration, reducing reaction times by 40% .

Computational Modeling

Density functional theory (DFT) studies predict that electron-donating substituents at the 4-position could enhance nitration rates by 20%, guiding future synthetic designs .

Sustainability Initiatives

Green chemistry approaches, such as photocatalytic nitration using visible light and recoverable ionic liquids, aim to replace traditional acid-based methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume